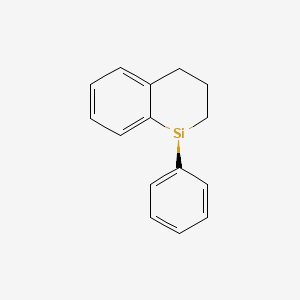
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- is a chemical compound with the molecular formula C15H16Si It is a derivative of silanaphthalene, characterized by the presence of a phenyl group and a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- typically involves a series of chemical reactions. One common method includes the reduction of 3,4-dihydroisoquinoline followed by separation using a chiral reagent such as mandelic acid . This process ensures the production of the (1R)-enantiomer, which is crucial for its specific applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can further modify the structure by adding hydrogen atoms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-:
Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)-: This compound has additional methyl and isopropyl groups, making it structurally distinct.
Uniqueness
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-phenyl-, (1R)- is unique due to the presence of a silicon atom in its structure, which imparts distinct chemical properties compared to its carbon-based analogs. This uniqueness makes it valuable for specific applications where silicon’s properties are advantageous.
Properties
CAS No. |
685087-82-5 |
|---|---|
Molecular Formula |
C15H15Si |
Molecular Weight |
223.36 g/mol |
InChI |
InChI=1S/C15H15Si/c1-2-9-14(10-3-1)16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2 |
InChI Key |
YAPUIWOBOHTKGC-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[Si@@](C1)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2=CC=CC=C2[Si](C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


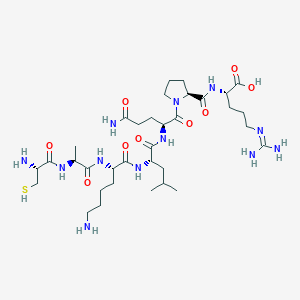
![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)
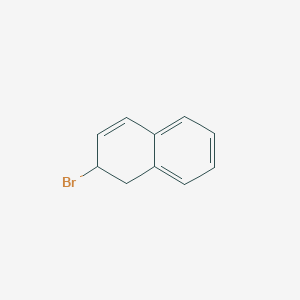
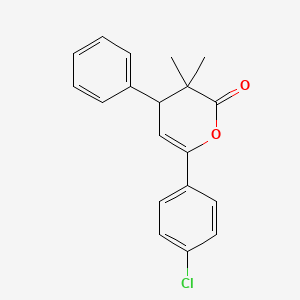
![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)
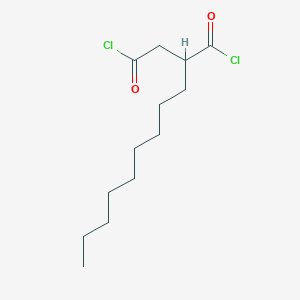
-](/img/structure/B12537098.png)
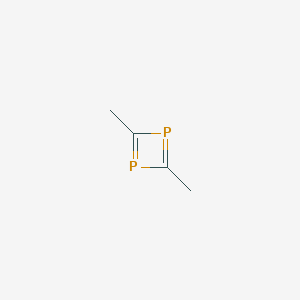
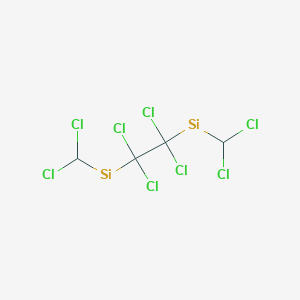
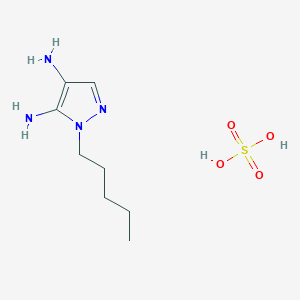

![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537125.png)
![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
